N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE
Overview
Description
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of an imidazo[1,2-a]pyridine moiety, a thiazole ring, and a carboxamide group. It has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide, has been found to exhibit inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and Lipoxygenase (LOX) . These enzymes play crucial roles in various biological processes. AChE and BChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter. LOX is involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.
Mode of Action
The compound interacts with its targets (AChE, BChE, and LOX) and inhibits their activities
Biochemical Pathways
The inhibition of AChE and BChE can affect the cholinergic system, which plays a significant role in memory and cognition. This could potentially have implications in the treatment of neurodegenerative diseases like Alzheimer’s . On the other hand, the inhibition of LOX can disrupt the arachidonic acid pathway, potentially reducing inflammation and immune responses .
Result of Action
The compound’s inhibitory action against AChE, BChE, and LOX can lead to increased levels of acetylcholine in the nervous system and decreased production of leukotrienes, compounds involved in inflammatory responses
Biochemical Analysis
Biochemical Properties
In biochemical reactions, N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide has shown inhibitory activities against enzymes such as acetyl cholinesterase, butyrylcholinesterase, and Lipoxygenase . These enzymes play crucial roles in various biological processes, and their inhibition can have significant effects on these processes .
Cellular Effects
The effects of N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide on cells are primarily related to its inhibitory activities against certain enzymes. For instance, by inhibiting acetyl cholinesterase and butyrylcholinesterase, it can potentially influence cell signaling pathways . More specific studies are needed to fully understand its cellular effects.
Molecular Mechanism
The molecular mechanism of action of N-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide involves binding interactions with the active sites of certain enzymes . This binding can inhibit the activity of these enzymes, leading to changes in biochemical reactions and potentially influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring also show comparable chemical and biological properties .
Uniqueness
N-(4-{IMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)-4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4OS/c1-16-22(30-24(25-16)18-7-3-2-4-8-18)23(29)26-19-12-10-17(11-13-19)20-15-28-14-6-5-9-21(28)27-20/h2-15H,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAQKIQVMOSODI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CC=CC5=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387378 | |
Record name | N-[4-(Imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6146-31-2 | |
Record name | N-[4-(Imidazo[1,2-a]pyridin-2-yl)phenyl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50387378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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